N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide
Description
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide is an organic compound with the molecular formula C24H24N2O3. It is a derivative of benzamide and is characterized by the presence of benzoylamino and propoxybenzamide groups.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-3-15-29-21-12-9-19(10-13-21)23(27)25-20-11-14-22(17(2)16-20)26-24(28)18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
TUBZBYGYBBIHCW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide can be achieved through several routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and improve yield. The selective acylation process is relatively complex due to the different chemical environments of the amine groups .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction kinetics and improved selectivity. The use of microreactor systems in industrial production ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and drug candidates.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is known to affect various signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide can be compared with other similar compounds, such as:
Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: This compound also contains a benzoylamino group and is used in similar applications.
N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide: This compound has a similar structure and is used in the study of enzyme inhibition and protein-ligand interactions.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
